molecular formula C20H18ClN5O2S2 B2825758 N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide CAS No. 872996-98-0

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide

Cat. No.: B2825758
CAS No.: 872996-98-0
M. Wt: 459.97
InChI Key: QLAMKLRXDTWOJI-UHFFFAOYSA-N
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Description

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a synthetic chemical compound featuring a complex molecular architecture based on a [1,2,4]triazolo[4,3-b]pyridazine core. This core structure is a fused bicyclic system known to be of significant interest in medicinal chemistry and pharmaceutical research for its potential as a scaffold in biologically active molecules. The structure is further elaborated with key substituents that modulate its properties and potential interactions: a (4-chlorophenyl)methylsulfanyl group at the 6-position and a benzenesulfonamide group linked via an ethyl chain at the 3-position. The benzenesulfonamide moiety is a common pharmacophore found in compounds that act as enzyme inhibitors, particularly targeting a wide range of sulfonamide-containing inhibitors. Compounds with the triazolopyridazine core have been investigated for various pharmacological activities. Research into similar structures has indicated potential value in developing inhibitors for kinase targets . The specific structural features of this compound, including the chlorophenyl and benzenesulfonamide groups, suggest it is a valuable candidate for researchers exploring structure-activity relationships (SAR) in high-throughput screening assays, enzyme inhibition studies, and cellular signaling pathway analysis. It is intended for use as a reference standard, a building block in organic synthesis, or a lead compound in drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMKLRXDTWOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core. The reaction conditions often include the use of acid catalysts and elevated temperatures.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol derivative of the triazolopyridazine core.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylthio group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects. The molecular targets and pathways involved may include kinases, proteases, and other enzymes critical for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other sulfonamide-containing heterocycles. Key analogues include:

Compound Name Core Structure Substituents Reported Activity
Target Compound [1,2,4]triazolo[4,3-B]pyridazine - 6-(4-Chlorobenzylsulfanyl)
- 3-Ethylbenzenesulfonamide
Not fully characterized (limited data)
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Pyrimidine-thione - Tetramethylthioxopyrimidinyl
- N-linked thiazole
Antimicrobial activity (unpublished)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine - 2-Anilinopyridinyl
- 4-Methylbenzenesulfonamide
Kinase inhibition (hypothetical)
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine - 4-Aminopyrazolopyrimidine
- N-Methylbenzenesulfonamide
Anticancer (kinase inhibition)

Key Observations:

Core Heterocycle Influence : The [1,2,4]triazolo[4,3-B]pyridazine core distinguishes the target compound from pyrimidine or pyridine-based analogues. Triazolo-pyridazines are less explored but may confer unique steric or electronic properties for receptor binding.

Substituent Effects : The 4-chlorobenzylsulfanyl group may enhance lipophilicity compared to methyl or thiazole substituents, influencing membrane permeability.

Pharmacological and Physicochemical Comparisons

  • Synthetic Complexity : The triazolo-pyridazine scaffold requires multi-step synthesis, as seen in similar compounds involving Suzuki couplings or sulfonyl chloride reactions .
  • Thermal Stability : Melting points (MP) for related sulfonamides range from 175–178°C (pyrazolo-pyrimidine ) to higher values for rigidified structures, suggesting the target compound may exhibit similar thermal behavior.

Biological Activity

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it may exert its effects.

Compound Structure and Synthesis

The compound features a unique structure characterized by a triazole ring fused with a pyridazine moiety, alongside a chlorophenyl group and a benzenesulfonamide. The synthesis typically involves multi-step reactions including the formation of the triazole and pyridazine rings followed by functionalization with the chlorophenyl and sulfonamide groups.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess moderate activity against various bacterial and fungal strains. In comparative studies, these compounds displayed efficacy similar to established antibiotics such as Streptomycin and Nystatin .

Cytotoxic Effects

The cytotoxic potential of this compound has also been explored. Studies involving mercapto-substituted 1,2,4-triazoles indicate that they can induce apoptosis in cancer cell lines. For example, certain derivatives demonstrated potent cytotoxicity against MCF-7 breast cancer cells and Bel-7402 liver cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing triazole rings are known to inhibit specific enzymes involved in microbial metabolism.
  • Interference with DNA Synthesis : Some derivatives can disrupt DNA replication in cancer cells through intercalation or inhibition of topoisomerases.
  • Induction of Apoptosis : By increasing ROS levels, these compounds can trigger apoptotic pathways in malignant cells.

Case Studies and Research Findings

Study ReferenceFocusFindings
Synthesis of Triazole DerivativesIdentified moderate antimicrobial activity against bacterial strains.
Anticancer ActivityCertain derivatives exhibited significant cytotoxicity against MCF-7 and Bel-7402 cell lines.
Mechanistic InsightsHighlighted the role of ROS in inducing apoptosis in cancer cells.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization of precursors like pyridazinyl or triazolo intermediates. Key steps include:
  • Cyclization : Use of dehydrating agents (e.g., phosphorus oxychloride) under reflux to form the triazolopyridazine core .
  • Sulfanyl Group Introduction : Reaction of 4-chlorobenzyl mercaptan with intermediates under controlled pH and temperature .
  • Coupling Reactions : Amidation or sulfonylation steps to attach the benzenesulfonamide moiety .
    Optimization strategies:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
  • Temperature Control : Reflux conditions (80–120°C) enhance yield while minimizing side products .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of the compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., sulfanyl group at C6, benzenesulfonamide at C3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, particularly for chiral intermediates .
    Cross-referencing experimental data with computational tools (e.g., PubChem InChI keys) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. enzyme inhibition)?

  • Methodological Answer : Discrepancies arise from assay conditions or target specificity. Strategies include:
  • Assay Replication : Repeat studies under standardized conditions (e.g., pH 7.4, 37°C) with controls for cytotoxicity .
  • Orthogonal Assays : Use fluorescence polarization for enzyme inhibition vs. broth microdilution for antibacterial activity to isolate mechanisms .
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., substituent variations at the 4-chlorophenyl group) to identify critical pharmacophores .

Q. What methodological approaches are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies focus on:
  • Functional Group Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro vs. 4-nitro) to assess electronic effects on bioactivity .
  • Pharmacokinetic Profiling : Measure logP (via HPLC) and metabolic stability (using liver microsomes) to correlate lipophilicity with cellular uptake .
  • Molecular Docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .

Q. How does the compound’s stability and reactivity under varying conditions impact experimental design?

  • Methodological Answer : Stability challenges include:
  • Oxidative Degradation : Susceptibility of the sulfanyl group to oxidation (e.g., H2_2O2_2 forms sulfoxides). Use inert atmospheres (N2_2) during reactions .
  • pH-Dependent Hydrolysis : The triazolopyridazine core degrades in acidic conditions. Buffered solutions (pH 6–8) are recommended for biological assays .
  • Storage : Lyophilization and storage at -20°C in amber vials prevent photodegradation .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values.
  • Four-Parameter Logistic Model : Fits sigmoidal curves to data, accounting for Hill slope and baseline effects .
  • ANOVA with Tukey’s Post Hoc Test : Identifies significant differences between treatment groups (p < 0.05) .

Q. How can researchers validate target engagement in enzyme inhibition assays?

  • Methodological Answer : Employ:
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd_d) and stoichiometry .
  • Surface Plasmon Resonance (SPR) : Quantifies on/off rates for real-time interaction analysis .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells post-treatment .

Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationPOCl3_3, reflux, 6 h7592
Sulfanyl Introduction4-Cl-benzyl mercaptan, DMF, 80°C6889
Final CouplingBenzenesulfonyl chloride, Et3_3N8295

Q. Table 2. Biological Activity Data Comparison

Assay TypeIC50_{50} (µM)TargetReference
Antibacterial (E. coli)12.5Dihydrofolate reductase
Enzyme Inhibition0.8COX-2
Antifungal (C. albicans)25.0Lanosterol 14α-demethylase

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